Physical Properties of Solid Potassium tert-Butoxide: A Technical Guide
Physical Properties of Solid Potassium tert-Butoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of solid potassium tert-butoxide. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and process development.
Core Physical Properties at a Glance
Potassium tert-butoxide, a strong, non-nucleophilic base, is a white to off-white solid that is highly reactive, particularly with water and atmospheric moisture.[1][2] Its utility in organic synthesis is largely dictated by its physical characteristics, which are summarized below.
Data Presentation: Quantitative Physical Properties
| Property | Value | Units | Notes and Conditions | Citations |
| Molecular Formula | C₄H₉KO | - | - | [3] |
| Molecular Weight | 112.21 | g/mol | - | [3][4] |
| Appearance | White to off-white crystalline solid/powder | - | Hygroscopic | [1][5] |
| Odor | Faint, slightly alcoholic | - | - | [2] |
| Melting Point | 256 - 258 | °C | Decomposes | [4] |
| Boiling Point | Sublimes at 220 °C (at 1 mmHg) | °C | Sublimes under vacuum | |
| Density | 0.910 - 1.19 | g/cm³ | At 20 °C | [5][6] |
| Crystal Structure | Tetrameric cubane-type cluster | - | In the solid state and non-polar solvents | [3][7] |
| pKa of Conjugate Acid (tert-butanol) | ~17-19 | - | In H₂O | [1] |
| Solubility in Tetrahydrofuran (THF) | 25.0 | g/100 g | At 25-26 °C | |
| Solubility in Diethyl Ether | 4.34 | g/100 g | At 25-26 °C | [3] |
| Solubility in Toluene | 2.27 | g/100 g | At 25-26 °C | [3] |
| Solubility in Hexane | 0.27 | g/100 g | At 25-26 °C | [3] |
| Water Solubility | Reacts violently | - | Hydrolyzes to form potassium hydroxide (B78521) and tert-butanol | [8] |
Experimental Protocols
Given the air and moisture sensitivity of potassium tert-butoxide, all experimental procedures for determining its physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon), typically within a glovebox.
Determination of Melting Point
The melting point of potassium tert-butoxide is determined using the capillary method with a melting point apparatus.
Methodology:
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Sample Preparation (in a glovebox):
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A small amount of finely powdered, dry potassium tert-butoxide is loaded into a capillary tube (sealed at one end).
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The sample is packed to a height of 2-3 mm by gently tapping the tube.
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-
Apparatus Setup:
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A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
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The capillary tube is placed in the heating block of the apparatus.
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-
Measurement:
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The sample is heated rapidly to approximately 20 °C below the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
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The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.
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The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as this range.
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Determination of Density (Solid)
The density of solid potassium tert-butoxide can be determined by the gas pycnometry method, which is suitable for powders and avoids contact with reactive liquids.
Methodology:
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Sample Preparation (in a glovebox):
-
A known mass of solid potassium tert-butoxide is accurately weighed using an analytical balance.
-
The sample is placed in the sample chamber of the gas pycnometer.
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-
Apparatus Setup:
-
A helium pycnometer is used. The instrument is purged with helium to ensure an inert atmosphere.
-
The volume of the empty sample chamber is calibrated.
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-
Measurement:
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The sample chamber containing the potassium tert-butoxide is sealed.
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Helium is introduced into the chamber, and the pressure is recorded.
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The gas is then expanded into a reference chamber of known volume, and the final pressure is measured.
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The volume of the solid is calculated based on the pressure difference using the ideal gas law.
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The density is calculated by dividing the mass of the sample by its measured volume.
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Determination of Solubility
The solubility of potassium tert-butoxide in various organic solvents is determined by preparing a saturated solution and measuring the concentration of the dissolved solid.
Methodology:
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Preparation of Saturated Solution (in a glovebox):
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An excess amount of solid potassium tert-butoxide is added to a known volume of the desired anhydrous solvent (e.g., THF, hexane) in a sealed vial.
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The mixture is stirred at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24 hours).
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-
Sample Analysis:
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The saturated solution is allowed to stand undisturbed for any undissolved solid to settle.
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A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.
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The solvent is evaporated from the withdrawn sample under vacuum.
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The mass of the remaining solid potassium tert-butoxide is determined by weight.
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The solubility is then calculated and expressed as grams of solute per 100 grams of solvent.
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Crystal Structure Determination
The tetrameric cubane-type cluster structure of potassium tert-butoxide is determined by single-crystal X-ray diffraction.
Methodology:
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Crystal Growth:
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Single crystals suitable for X-ray diffraction are grown by slow cooling or solvent evaporation of a saturated solution of potassium tert-butoxide in a suitable solvent system (e.g., THF/pentane) at low temperatures (e.g., -20 °C).[3]
-
-
Crystal Mounting (in a glovebox):
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A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection:
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The mounted crystal is placed on the X-ray diffractometer.
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A stream of cold nitrogen gas is used to maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
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The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
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-
Structure Solution and Refinement:
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The collected diffraction data is processed to determine the unit cell dimensions and space group.
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The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
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The structural model is refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.
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Visualizations
Logical Relationship of Physical Properties
Caption: Figure 1: Interrelation of Physical Properties of Solid Potassium tert-Butoxide.
Experimental Workflow for Physical Property Determination
Caption: Figure 2: General Workflow for Physical Property Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Enabling LIFDI-MS measurements of highly air sensitive organometallic compounds: a combined MS/glovebox technique - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. www-odp.tamu.edu [www-odp.tamu.edu]
- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 8. m.youtube.com [m.youtube.com]
